

physical and chemical characteristics of 2-Methylimidazole-d6

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Compound of Interest

Compound Name: 2-Methylimidazole-d6

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In-Depth Technical Guide to 2-Methylimidazole-d6

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **2-Methylimidazole-d6**, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

2-Methylimidazole-d6 is the deuterated analog of 2-methylimidazole, where all six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantification.^[1]

Identifiers and General Characteristics

Property	Value	Reference(s)
Chemical Name	2-Methylimidazole-d6	[2]
Synonyms	2-(methyl-d3)-1H-Imidazole-1,4,5-d3, 2-Methyl-d3-imidazole-d3	
CAS Number	1173022-19-9	[3]
Molecular Formula	C ₄ D ₆ N ₂	[2][3]
Molecular Weight	88.14 g/mol	[3]
Appearance	White to light yellow crystalline powder/solid	[4]
Isotopic Enrichment	≥ 98 atom % D	[1][3]
Chemical Purity	≥ 98-99%	[3][5]

Physicochemical Data

Quantitative data for **2-Methylimidazole-d6** is limited; therefore, data for its non-deuterated counterpart, 2-methylimidazole, is provided for reference, as their physical properties are expected to be very similar.

Property	Value (2-Methylimidazole-d6)	Value (2-Methylimidazole)	Reference(s)
Melting Point	Not Available	142 - 147 °C	[4] [6] [7] [8]
Boiling Point	198 °C (literature value)	267 - 268 °C	[3] [4] [7]
Density	1.104 g/mL at 25 °C	~1.06 g/cm ³	[3] [4]
Solubility	Not Available	Soluble in water (780 g/L at 20 °C) and ethanol; slightly soluble in cold benzene.	[6] [9]
Vapor Pressure	Not Available	<1 hPa at 20 °C	[6]
logP (Octanol/Water)	Not Available	0.24	[7] [8]
pKa	Not Available	7.86 (conjugate acid)	[8]

Applications in Research and Development

The primary application of **2-Methylimidazole-d6** is as a stable isotope-labeled internal standard for the quantification of 2-methylimidazole in various matrices using isotope dilution mass spectrometry (GC-MS or LC-MS/MS).[\[1\]](#)[\[10\]](#) Its key advantages include:

- **Mass Shift:** A distinct +6 Da mass shift from the unlabeled analyte, allowing for clear separation in mass spectra.[\[1\]](#)
- **Co-elution:** Identical physicochemical and chromatographic properties to the native compound, ensuring it behaves similarly during sample preparation and analysis.[\[1\]](#)
- **Accuracy:** Enables correction for matrix effects and variations in sample extraction and instrument response, leading to highly accurate and reproducible quantification.[\[1\]](#)

Common research areas where **2-Methylimidazole-d6** is utilized include:

- Pharmaceutical and Biochemical Research: In drug metabolism studies to trace the metabolic fate of imidazole-containing compounds.[\[10\]](#)
- Food Safety and Toxicology: For monitoring the formation of 2-methylimidazole in food products during processing, such as in caramel coloring.[\[10\]](#)
- Environmental Analysis: For the detection and quantification of imidazole derivatives in environmental samples.[\[10\]](#)

Experimental Protocols

Synthesis of 2-Methylimidazole-d6

A specific, detailed protocol for the synthesis of **2-Methylimidazole-d6** is not readily available in the literature. However, it can be synthesized by adapting the well-established Radziszewski reaction for 2-methylimidazole, using deuterated starting materials.[\[11\]](#)[\[12\]](#)[\[13\]](#)

General Adapted Protocol (Radziszewski Reaction):

The synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[\[11\]](#) For **2-Methylimidazole-d6**, deuterated acetaldehyde and deuterated ammonia in D₂O would be used.

- Reactants: Glyoxal, Acetaldehyde-d₄, and Ammonia-d₃ in D₂O.
- Step 1: A solution of glyoxal in D₂O is placed in a reaction vessel and cooled.
- Step 2: Deuterated ammonia (or an aqueous solution of it in D₂O) is added to the glyoxal solution while maintaining a low temperature (e.g., 10-18 °C).
- Step 3: Acetaldehyde-d₄ is then added to the reaction mixture.
- Step 4: The mixture is allowed to react for several hours at a controlled temperature (e.g., 44 °C).
- Step 5: The product, **2-Methylimidazole-d6**, is then isolated and purified, typically through crystallization and/or sublimation.

Caption: General workflow for the synthesis of **2-Methylimidazole-d6**.

Quantification of 2-Methylimidazole using LC-MS/MS with 2-Methylimidazole-d6 Internal Standard

The following is a representative protocol adapted from an application note for the analysis of 2-methylimidazole in beverages.^[14]

1. Preparation of Standards and Samples:

- **Stock Solutions:** Prepare individual stock solutions of 2-methylimidazole and **2-Methylimidazole-d6** (internal standard, IS) in a suitable solvent (e.g., water or methanol) at a concentration of 1000 µg/mL.
- **Calibration Standards:** Create a series of calibration standards by serially diluting the 2-methylimidazole stock solution. Spike each calibration standard with the **2-Methylimidazole-d6** IS to a constant final concentration (e.g., 100 ng/mL).
- **Sample Preparation:** For a beverage sample, sonicate to remove carbonation. Fortify the sample with the **2-Methylimidazole-d6** IS to the same concentration as in the calibration standards. Mix an aliquot of the sample (e.g., 100 µL) with a precipitation solvent like acetonitrile (e.g., 900 µL) to remove proteins and other interferences. Centrifuge and inject the supernatant.

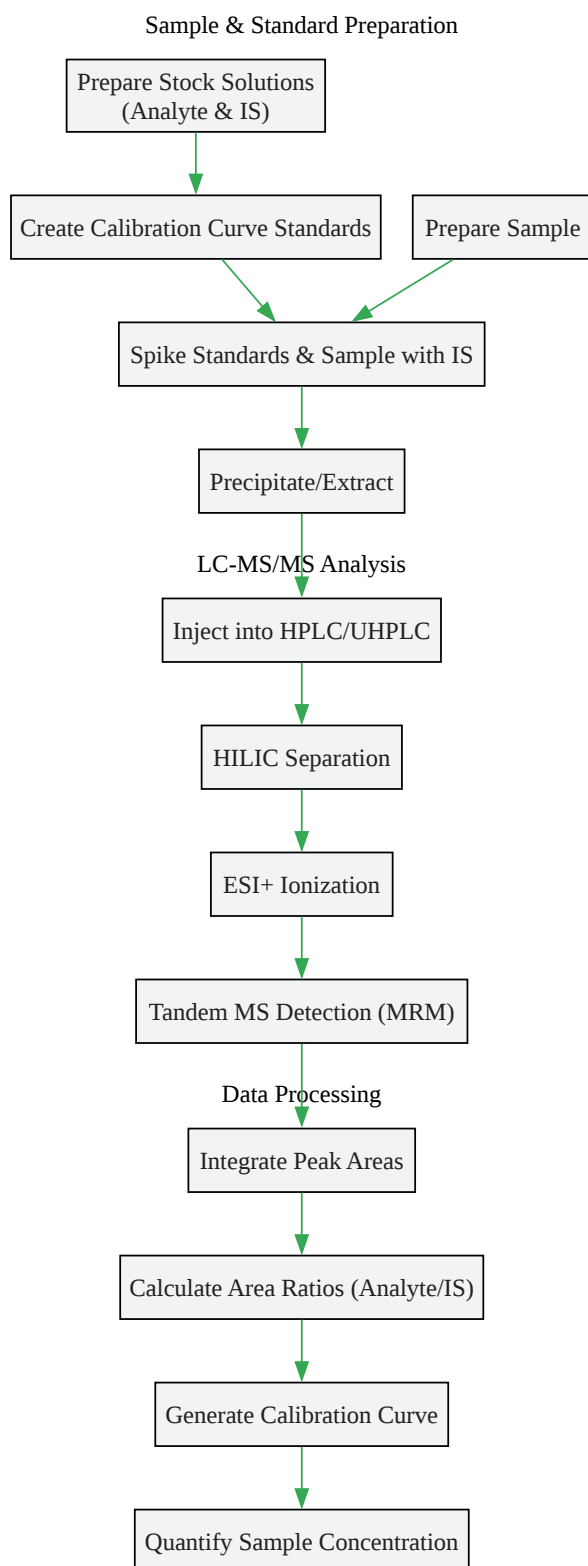
2. LC-MS/MS Conditions:

- **LC System:** A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.
- **Column:** A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining and separating these polar compounds (e.g., Waters CORTECS HILIC Column).
- **Mobile Phase:** A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate).
- **Flow Rate:** Typically in the range of 0.4 - 0.6 mL/min.

- Injection Volume: 1 - 10 μ L.
- Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) operating in positive electrospray ionization (ESI+) mode.
- MS/MS Transitions:
 - 2-Methylimidazole: Monitor the transition of the parent ion (m/z 83.1) to a suitable product ion.
 - **2-Methylimidazole-d6** (IS): Monitor the transition of the parent ion (m/z 89.1) to its corresponding product ion.

3. Data Analysis:

- Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard.
- Determine the concentration of 2-methylimidazole in the samples by using the peak area ratio from the sample and interpolating from the calibration curve.



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Caption: Workflow for quantification using an internal standard.

Spectral Data

While specific, high-resolution spectra for **2-Methylimidazole-d6** are not widely published, its identity is typically confirmed by ^1H NMR, ^2H NMR, and LC-MS.^[1] The expected spectral characteristics are as follows:

- ^1H NMR: The spectrum should show a significant reduction or absence of signals corresponding to the protons in the non-deuterated molecule, confirming high isotopic enrichment. Any residual proton signals would appear at chemical shifts similar to those of 2-methylimidazole (in DMSO- d_6 : ~11.65 ppm (N-H), ~6.83 ppm (ring C-H), and ~2.25 ppm (methyl C-H)).^[1]
- Mass Spectrometry: In the mass spectrum, the molecular ion peak for **2-Methylimidazole-d6** will appear at an m/z of 88.14, which is 6 mass units higher than that of 2-methylimidazole (82.10 g/mol).^{[3][8]} The fragmentation pattern is expected to be similar to the non-deuterated compound, with fragments showing a corresponding mass shift due to the presence of deuterium atoms.

Safety, Handling, and Storage

Hazard Identification

2-Methylimidazole-d6 is classified as hazardous. The GHS classifications for the non-deuterated analog are as follows:

- Acute Toxicity, Oral (Category 4)^[2]
- Skin Corrosion/Irritation (Category 1B)^[2]
- Serious Eye Damage/Eye Irritation (Category 1)
- Carcinogenicity (Category 2)
- Reproductive Toxicity (Category 1B)

Signal Word: Danger

Hazard Statements:

- H302: Harmful if swallowed.[2]
- H314: Causes severe skin burns and eye damage.[2]
- H351: Suspected of causing cancer.
- H360Df: May damage the unborn child. Suspected of damaging fertility.

Handling and Storage

- Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend refrigeration, while others suggest storage at room temperature, protected from light and moisture.[2][5] Always refer to the supplier's specific storage recommendations.

Conclusion

2-Methylimidazole-d6 is a high-purity, stable isotope-labeled compound that serves as a critical tool for the accurate quantification of 2-methylimidazole in a variety of scientific applications. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, making it an ideal internal standard for mass spectrometry. Proper handling and storage are essential due to its hazardous nature. This guide provides the foundational technical information required for its effective and safe use in a research setting.

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